2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde

Description

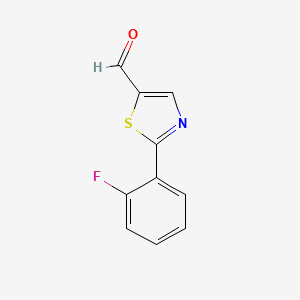

2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound featuring a thiazole core substituted with a 2-fluorophenyl group at position 2 and a carbaldehyde group at position 4. Key properties include:

- Molecular Formula: C₁₀H₆FNOS

- CAS Number: 914347-94-7

- The 2-fluorophenyl substituent introduces steric and electronic effects due to the ortho-positioned fluorine atom, which may influence molecular packing and reactivity. The carbaldehyde group (-CHO) at position 5 is reactive, enabling participation in condensation or nucleophilic addition reactions .

Properties

IUPAC Name |

2-(2-fluorophenyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNOS/c11-9-4-2-1-3-8(9)10-12-5-7(6-13)14-10/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSHJBXTFGIXSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(S2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914347-94-7 | |

| Record name | 2-(2-fluorophenyl)-1,3-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde typically involves the formation of the thiazole ring followed by the introduction of the fluorophenyl group. One common method involves the reaction of 2-fluorobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly at the fluorine position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

Oxidation: 2-(2-Fluorophenyl)-1,3-thiazole-5-carboxylic acid.

Reduction: 2-(2-Fluorophenyl)-1,3-thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

The compound has demonstrated promising anticancer properties across various studies, showcasing its potential as a therapeutic agent against multiple cancer cell lines.

Case Studies on Anticancer Activity

-

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of several thiazole derivatives, including 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde, against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited significant inhibition with IC50 values ranging from 10 µM to 30 µM, indicating its efficacy in suppressing tumor growth . -

Study 2: Structure-Activity Relationship (SAR) Analysis

Researchers conducted a SAR analysis on thiazole derivatives, revealing that the presence of the fluorine atom significantly enhances anticancer activity. In particular, compounds with electron-withdrawing groups like fluorine showed improved selectivity and potency against cancer cell lines .

Data Table: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 15 | |

| This compound | HepG2 | 25 | |

| Other Thiazole Derivative | A549 | 20 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown notable antimicrobial activity.

Case Studies on Antimicrobial Activity

-

Study 1: Bacterial Inhibition

A study assessed the antibacterial effects of synthesized thiazole derivatives against various bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 10 µg/mL, making it a candidate for further development in treating bacterial infections . -

Study 2: Mechanism of Action

Investigations into the mechanism of action revealed that thiazole derivatives disrupt bacterial cell wall synthesis and protein production, which contributes to their antibacterial efficacy. This mechanism was particularly effective against resistant strains of bacteria .

Data Table: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 10 | |

| Other Thiazole Derivative | Escherichia coli | 15 |

Additional Applications

Beyond anticancer and antimicrobial uses, research indicates that thiazole compounds may also have applications in:

- Antiviral Research : Some derivatives have shown potential activity against viral infections through inhibition of viral replication mechanisms.

- Anti-inflammatory Properties : Certain thiazoles have been investigated for their ability to modulate inflammatory pathways, suggesting a role in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde largely depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table compares key structural analogs, emphasizing substituent differences and molecular properties:

Key Observations:

Methoxy and methyl groups (electron-donating) increase solubility in organic solvents but may reduce electrophilicity of the carbaldehyde group .

Impact of Heterocyclic Modifications: Replacing the thiazole ring with imidazole (as in 2-(2-fluorophenyl)-1H-imidazole-5-carbaldehyde) removes sulfur and alters aromaticity, affecting binding interactions .

Biological Activity

2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde is a synthetic organic compound belonging to the thiazole family, characterized by its five-membered heterocyclic ring containing nitrogen and sulfur. Its molecular formula is C10H7FNOS, with a molecular weight of approximately 207.23 g/mol. The compound has gained attention for its significant biological activities, particularly its cytotoxic effects against various cancer cell lines.

Chemical Structure and Properties

The structure of this compound features:

- A thiazole ring , which is critical for its biological activity.

- A fluorophenyl group at the 2-position, enhancing electronic properties.

- An aldehyde functional group at the 5-position, contributing to its reactivity.

Cytotoxicity

Research indicates that this compound exhibits substantial cytotoxic effects against several cancer cell lines. The mechanism of action is primarily attributed to the thiazole moiety's ability to interact with biological targets such as enzymes and receptors. Studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | |

| HeLa (Cervical Cancer) | 8.3 | |

| A549 (Lung Cancer) | 12.0 |

Molecular docking studies suggest that this compound binds effectively to target proteins involved in cancer pathways through hydrophobic interactions and hydrogen bonding. This binding is crucial for its cytotoxic effects.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often depends on their structural modifications. For instance, variations in the phenyl substituents can significantly alter their potency:

Table 2: Structure-Activity Relationship of Thiazole Derivatives

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(3-Fluorophenyl)-1,3-thiazole-5-carbaldehyde | Structure | Different fluorine position affecting reactivity |

| 2-Phenyl-1,3-thiazole-5-carbaldehyde | Structure | Lacks fluorine, altering biological activity |

| 4-Methylthiazole-5-carbaldehyde | Structure | Methyl substitution increases lipophilicity |

Case Studies

Several studies have documented the efficacy of this compound in various cancer models:

- Study on MCF-7 Cells : In vitro analysis revealed that treatment with this compound resulted in significant apoptosis through caspase activation pathways.

- HeLa Cell Study : Research demonstrated that this compound inhibited cell cycle progression at the G1 phase, leading to reduced cell viability.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(2-Fluorophenyl)-1,3-thiazole-5-carbaldehyde?

The synthesis typically involves cyclocondensation of a fluorophenyl-substituted thioamide with a suitable aldehyde precursor. Key steps include:

- Formation of the thiazole ring via Hantzsch thiazole synthesis, using α-haloketones or α-bromoaldehydes.

- Introduction of the fluorophenyl group via Suzuki coupling or direct substitution, ensuring regioselectivity.

- Purification via column chromatography or recrystallization, monitored by TLC and NMR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Essential techniques include:

- NMR Spectroscopy : and NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and fluorophenyl/thiazole ring connectivity. NMR confirms fluorine substitution .

- IR Spectroscopy : A strong carbonyl stretch (C=O) near 1680–1720 cm and C-F stretches at 1100–1250 cm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak () and fragmentation patterns .

Q. How does the aldehyde functional group influence the compound’s reactivity in downstream applications?

The aldehyde group enables nucleophilic additions (e.g., formation of Schiff bases, hydrazones) and serves as a precursor for oxidation to carboxylic acids or reduction to alcohols. Reactivity can be modulated by steric effects from the adjacent thiazole ring and electronic effects from the fluorophenyl substituent .

Advanced Research Questions

Q. What crystallographic parameters and refinement methods are used to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Crystal System : Monoclinic () with unit cell dimensions Å, Å, Å, and .

- Refinement Software : SHELXL for structure solution and refinement, utilizing least-squares minimization and twin-law corrections for non-merohedral twinning .

- Validation : R-factor convergence () and analysis of residual electron density maps .

Q. How can ring-puckering analysis elucidate conformational dynamics of the thiazole moiety?

Cremer-Pople puckering parameters (, , ) quantify deviations from planarity. For five-membered rings:

Q. What computational approaches are used to study the electronic effects of the fluorophenyl substituent on the thiazole ring?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into:

Q. How do structural analogs (e.g., 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde) inform SAR studies?

Comparative crystallographic and spectroscopic data highlight:

- Steric Effects : Bulky substituents (e.g., piperazinyl) alter dihedral angles between the thiazole and aryl rings.

- Electronic Effects : Electron-donating groups reduce aldehyde reactivity, while electron-withdrawing groups enhance it .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for structurally similar thiazole carbaldehydes: How should researchers address this?

- Source Validation : Cross-reference peer-reviewed journals (e.g., Acta Crystallographica) over vendor catalogs.

- Experimental Reproducibility : Standardize DSC protocols (heating rate 10°C/min, N atmosphere) and confirm purity via HPLC (>95%) .

Q. Conflicting computational predictions vs. experimental reactivity What strategies resolve this?

- Hybrid QM/MM Methods : Combine DFT with molecular mechanics to model solvation and steric effects.

- Kinetic Studies : Compare calculated activation energies with experimental rate constants for key reactions (e.g., Schiff base formation) .

Methodological Best Practices

Q. What protocols ensure accurate enantiomorph assignment in chiral derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.